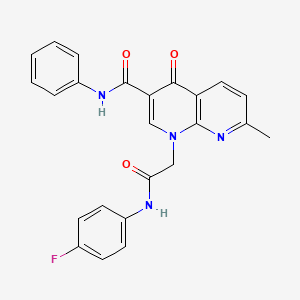

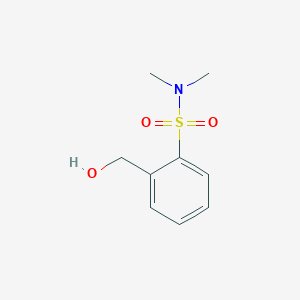

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of naphthyridine derivatives typically involves multi-step chemical reactions, starting from simpler pyridinecarboxylic acids or their esters. For example, the synthesis of related compounds often involves reactions such as the Sandmeyer reaction, which is used to introduce various substituents into the naphthyridine ring, including chloro, cyano, and fluoro groups, as seen in the preparation of compounds with antibacterial activity (Matsumoto et al., 1984). Similarly, the Balz-Schiemann reaction is employed to synthesize fluoro analogues of naphthyridine derivatives.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a 1,4-dihydro-4-oxo-1,8-naphthyridine core, which can be further modified by substituting various groups at different positions. For instance, the introduction of an amino group at the C-7 position and various substituents at the N-1 and C-6 positions can significantly influence the compound's biological activity and physicochemical properties (Tsuzuki et al., 2004).

Scientific Research Applications

Antibacterial Applications

Compounds with structural features akin to the one mentioned have been synthesized and evaluated for their antibacterial activity. For instance, novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids characterized by fluorine at the 6-position, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position, exhibited excellent in vitro potency and in vivo efficacy, highlighting their potential as antibacterial agents (Chu et al., 1986). This suggests that derivatives of the mentioned compound could be explored for their antibacterial properties.

Cytotoxic Activity for Cancer Treatment

The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with substituents like the 4-fluorophenyl group, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with certain derivatives demonstrating curative potential in mice models of subcutaneous colon 38 tumors (Deady et al., 2005). This indicates that specific structural modifications to the core compound can significantly enhance its cytotoxic properties, making it a candidate for cancer therapy research.

properties

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O3/c1-15-7-12-19-22(31)20(24(32)28-17-5-3-2-4-6-17)13-29(23(19)26-15)14-21(30)27-18-10-8-16(25)9-11-18/h2-13H,14H2,1H3,(H,27,30)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULDWWPYLORMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)

![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)